

Spectroscopic Data of 2,5-Dichloro-p-xylene: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dichloro-p-xylene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-dichloro-p-xylene**, a halogenated aromatic hydrocarbon. The information presented herein is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound in various scientific and drug development applications. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

2,5-Dichloro-p-xylene ($C_8H_8Cl_2$) is a derivative of p-xylene with two chlorine atoms substituted on the benzene ring.^[1] Its chemical structure and key physical properties are summarized below.

- IUPAC Name: 1,4-Dichloro-2,5-dimethylbenzene
- CAS Number: 1124-05-6^[1]
- Molecular Formula: $C_8H_8Cl_2$ ^[1]
- Molecular Weight: 175.06 g/mol ^{[2][3]}
- Appearance: White to almost white powder or crystal^[1]

- Melting Point: 69-70 °C[2][3][4]
- Boiling Point: 222 °C[2][3][4]

Spectroscopic Data

The following sections present the key spectroscopic data for **2,5-dichloro-p-xylene** in a tabulated format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **2,5-dichloro-p-xylene** are presented below.

Table 1: ¹H NMR Spectroscopic Data for **2,5-Dichloro-p-xylene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.28	Singlet	2H	Aromatic (Ar-H)
~2.35	Singlet	6H	Methyl (CH ₃)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for **2,5-Dichloro-p-xylene**

Chemical Shift (δ) ppm	Assignment
~135.5	Quaternary Aromatic (Ar-C-CH ₃)
~132.8	Aromatic (Ar-CH)
~131.7	Quaternary Aromatic (Ar-C-Cl)
~19.0	Methyl (CH ₃)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2,5-dichloro-p-xylene** are listed below.

Table 3: IR Spectroscopic Data for **2,5-Dichloro-p-xylene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920 - 3000	Medium	C-H stretch (aromatic & alkyl)
~1470 - 1490	Strong	C=C stretch (aromatic ring)
~1030 - 1050	Strong	C-Cl stretch
~870 - 890	Strong	C-H bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **2,5-Dichloro-p-xylene** (Electron Ionization)

m/z	Relative Intensity	Assignment
174	High	[M] ⁺ (Molecular ion with ³⁵ Cl ₂)
176	Medium	[M+2] ⁺ (Isotope peak with one ³⁵ Cl and one ³⁷ Cl)
178	Low	[M+4] ⁺ (Isotope peak with ³⁷ Cl ₂)
139	High	[M-Cl] ⁺ (Loss of a chlorine atom)
103	Medium	[M-2Cl-H] ⁺ (Loss of two chlorine atoms and H)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols may need to be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2,5-dichloro-p-xylene** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Instrumentation and Data Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 8-16 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

- Number of Scans: 1024 or more scans, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H NMR; $\delta = 77.16$ ppm for ^{13}C NMR).
- Integrate the peaks in the ^1H NMR spectrum.
- Perform peak picking to identify the chemical shifts.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
- Place a small amount of the solid **2,5-dichloro-p-xylene** sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Background Scan: Perform a background scan of the empty, clean ATR crystal.

- Sample Scan:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.

Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Perform baseline correction and peak picking to identify the absorption bands.

Mass Spectrometry (Electron Ionization - Direct Inlet Probe)

Sample Preparation:

- Load a small amount of the solid **2,5-dichloro-p-xylene** sample into a clean capillary tube or sample cup for the direct inlet probe.

Instrumentation and Data Acquisition:

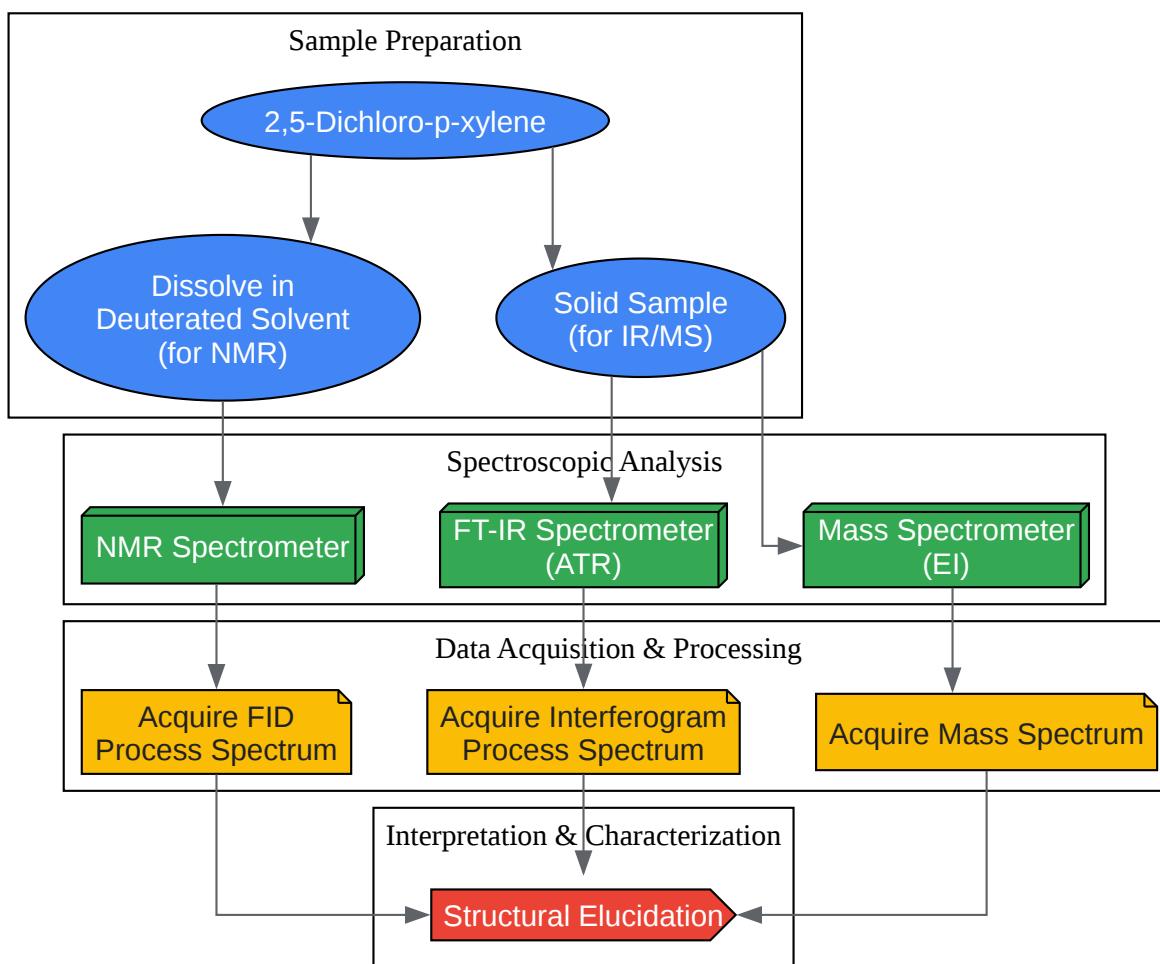
- Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source and a direct inlet probe.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 50-500.
- Inlet Method: Direct Inlet Probe. The probe is heated to volatilize the sample directly into the ion source.

Data Processing:

- The mass spectrum is generated by the instrument's data system.
- Identify the molecular ion peak and major fragment ions.
- Analyze the isotopic pattern of chlorine-containing ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of **2,5-dichloro-p-xylene** with key NMR assignments.



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Caption: General workflow for the spectroscopic analysis of **2,5-dichloro-p-xylene**.

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